Cas no 114306-00-2 (1H-Indol-3-ol,5-chloro-, 3-acetate)

1H-Indol-3-ol,5-chloro-, 3-acetate is a chemically modified indole derivative, featuring a chloro-substitution at the 5-position and an acetyl group at the 3-hydroxy position. This structural modification enhances its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The chloro-substitution introduces electron-withdrawing properties, while the acetyl group improves solubility and facilitates further functionalization. Its well-defined purity and consistent performance make it suitable for precise synthetic routes, including the preparation of bioactive compounds. The compound is typically handled under controlled conditions to ensure optimal reactivity and shelf life.
1H-Indol-3-ol,5-chloro-, 3-acetate structure
114306-00-2 structure
Product Name:1H-Indol-3-ol,5-chloro-, 3-acetate
CAS No:114306-00-2
MF:C10H8ClNO2
MW:209.629021644592
CID:106235
PubChem ID:17811735
Update Time:2025-06-13

1H-Indol-3-ol,5-chloro-, 3-acetate Chemical and Physical Properties

Names and Identifiers

    • 1H-Indol-3-ol,5-chloro-, 3-acetate
    • 3-ACETYLOXY-5-CHLOROINDOLE
    • 5-CHLORO-3-METHYLPEROXYINDOLE
    • 3-acetoxy-5-chloroindole
    • 5-chloro-4-methyl-2-nitroacetanilide
    • 6-Chlor-3-nitro-4-acetamino-toluol
    • acetic acid-(5-chloro-4-methyl-2-nitro-anilide)
    • acetic acid-(5-chloro-indol-3-yl ester)
    • chloromethylnitrophenylacetamide
    • Essigsaeure-(5-chlor-4-methyl-2-nitro-anilid)
    • Essigsaeure-(5-chlor-indol-3-ylester)
    • N-Acetyl-5-chlor-2-nitro-p-toluidin
    • 1H-Indol-3-ol, 5-chloro-, 3-acetate
    • AB16769
    • AC-12761
    • 5-chloro-1H-indol-3-yl acetate
    • SCHEMBL9120206
    • 114306-00-2
    • 5-chloro-1H-indol-3-ylacetate
    • J-003079
    • (5-chloro-1H-indol-3-yl) acetate
    • EN300-76233
    • CS-0260887
    • AKOS015961051
    • Inchi: 1S/C10H8ClNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3
    • InChI Key: IFSSBGDLKMSHCW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(=CN2)OC(C)=O

Computed Properties

  • Exact Mass: 209.02400
  • Monoisotopic Mass: 209.024
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 42.1A^2

Experimental Properties

  • Density: 1.384
  • Boiling Point: 372.6°Cat760mmHg
  • Flash Point: 179.1°C
  • Refractive Index: 1.642
  • PSA: 42.09000
  • LogP: 2.74660

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Additional information on 1H-Indol-3-ol,5-chloro-, 3-acetate

Recent Advances in the Study of 1H-Indol-3-ol,5-chloro-, 3-acetate (CAS: 114306-00-2) in Chemical Biology and Pharmaceutical Research

The compound 1H-Indol-3-ol,5-chloro-, 3-acetate (CAS: 114306-00-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of 1H-Indol-3-ol,5-chloro-, 3-acetate as a key intermediate in the synthesis of bioactive indole derivatives. Indole-based compounds are well-known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a chloro-substituent at the 5-position and an acetate group at the 3-position in this compound enhances its reactivity and potential for further chemical modifications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the antimicrobial efficacy of 1H-Indol-3-ol,5-chloro-, 3-acetate against multidrug-resistant bacterial strains. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. These findings suggest its potential as a scaffold for developing novel antimicrobial agents.

Another groundbreaking study, published in Bioorganic & Medicinal Chemistry Letters, investigated the compound's anti-inflammatory properties. The researchers found that 1H-Indol-3-ol,5-chloro-, 3-acetate effectively suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity was attributed to its ability to modulate the NF-κB signaling pathway, a critical regulator of inflammation.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the yield and purity of 1H-Indol-3-ol,5-chloro-, 3-acetate. A 2022 paper in Tetrahedron Letters described a novel green chemistry approach using catalytic amounts of ionic liquids, which significantly improved the reaction efficiency and reduced environmental impact. This method offers a scalable and sustainable route for large-scale production of the compound.

In the context of drug discovery, 1H-Indol-3-ol,5-chloro-, 3-acetate has been identified as a promising lead compound for the development of kinase inhibitors. Computational docking studies have revealed its high affinity for several oncogenic kinases, including BRAF and EGFR. Preliminary in vitro assays have confirmed its inhibitory effects on these kinases, paving the way for further preclinical evaluations.

Despite these promising findings, challenges remain in the clinical translation of 1H-Indol-3-ol,5-chloro-, 3-acetate. Issues such as pharmacokinetic properties, toxicity profiles, and formulation stability need to be addressed in future studies. However, the compound's versatile chemical structure and broad biological activity make it a valuable candidate for continued investigation in the pharmaceutical sciences.

In conclusion, the latest research on 1H-Indol-3-ol,5-chloro-, 3-acetate (CAS: 114306-00-2) underscores its potential as a multifunctional scaffold in drug development. Its antimicrobial, anti-inflammatory, and kinase inhibitory activities, coupled with advancements in synthetic methodologies, position it as a compound of significant interest for both academic and industrial researchers. Future studies should focus on optimizing its pharmacological properties and exploring its therapeutic potential in vivo.

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